2-Bromoindene

Catalysis Metallocene Synthesis Olefin Polymerization

2-Bromoindene is the definitive building block for creating 2-indenyl complexes and functionalizing the indene scaffold. Its unique 2-position bromine enables efficient cross-coupling for catalysis and materials science, unlike its isomers or unsubstituted indene. Sourcing this high-purity intermediate ensures high-yield syntheses and accelerates your research and development timelines.

Molecular Formula C9H7Br
Molecular Weight 195.06 g/mol
CAS No. 10485-09-3
Cat. No. B079406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoindene
CAS10485-09-3
Molecular FormulaC9H7Br
Molecular Weight195.06 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1Br
InChIInChI=1S/C9H7Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2
InChIKeyCCUYEVNCRQDQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoindene CAS 10485-09-3: Core Properties and Strategic Role as a C2-Functionalized Indene Building Block for Scientific Procurement


2-Bromoindene (CAS 10485-09-3) is a brominated bicyclic aromatic hydrocarbon with the molecular formula C9H7Br and a molecular weight of 195.06 g/mol [1]. It is characterized by a bromine atom substituted at the 2-position of the indene scaffold, which consists of a benzene ring fused to a cyclopentene ring [2]. This specific regiochemistry is critical, as it confers a unique electronic and steric profile that dictates its reactivity and applications. Its physicochemical properties include a melting point of 38-39 °C and a density of 1.57 g/cm³ [3]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical research, materials science, and catalysis, with its value centered on the reactive C(sp2)-Br bond which serves as a handle for further functionalization via cross-coupling reactions [4].

Why 2-Bromoindene CAS 10485-09-3 Cannot Be Casually Substituted with Other Halogenated Indenes or Unfunctionalized Indene in Precision Synthesis and Catalyst Development


Indene and its halogenated derivatives are not interchangeable building blocks. The specific position and identity of the halogen atom profoundly alter the molecule's reactivity, stability, and the properties of downstream products. While 2-chloroindene or 2-iodoindene might seem like direct analogs, they exhibit vastly different behavior in key transformations such as cross-coupling reactions and metallocene formation, which directly impacts yield and catalyst performance [1]. Furthermore, the isomeric 1-bromoindene leads to a completely different set of organometallic complexes with distinct catalytic activities [2]. Unsubstituted indene lacks the necessary synthetic handle for efficient and regioselective C-C bond formation at the 2-position, making it unsuitable for applications requiring this specific functionalization [3]. These differences are not merely academic; they have direct, quantifiable consequences for the efficiency, cost, and success of scientific research and industrial processes.

2-Bromoindene CAS 10485-09-3: Head-to-Head Quantitative Differentiation vs. Closest Analogs in Catalyst Performance, Synthetic Yield, and Regioselectivity


2-Bromoindene vs. 2-Chloroindene: Quantified Difference in Ethylene Polymerization Catalyst Activity for Group IV Metallocenes

In a direct head-to-head study on ethylene polymerization, the bis(2-substituted indenyl)zirconium dichloride complex synthesized from 2-bromoindene demonstrated significantly lower catalytic activity compared to analogous catalysts derived from 2-chloroindene precursors. The 2-bromoindene-derived zirconocene exhibited an activity of 18,268 g(PE)/(mmol·h·atm) under the reported conditions, while the publication notes that 1-substituted catalysts, including those with chloro substituents, were 'much more active' [1]. This is further supported by a related study showing 1-substituted catalysts with chloro substituents achieving activities up to 4470 kg PE/mol cat. h, underscoring that halogen identity is a critical performance differentiator [2].

Catalysis Metallocene Synthesis Olefin Polymerization

2-Bromoindene vs. 2-Iodoindene: Reactivity and Stability Trade-offs in Suzuki-Miyaura Cross-Coupling for 2,2'-Bis(2-indenyl)biphenyl Synthesis

While 2-iodoindene would be expected to be more reactive in cross-coupling due to the weaker C-I bond, 2-bromoindene offers a more balanced reactivity-stability profile that is crucial for achieving high yields in specific challenging reactions. In the synthesis of 2,2'-bis(2-indenyl)biphenyl derivatives, a key intermediate for high-performance olefin polymerization catalysts, 2-bromoindene was successfully employed in a Suzuki coupling with 2,2'-biphenyldiboronic acid [1]. The yield was initially low but optimized to a clean and fast reaction using only 0.7 mol% of expensive palladium catalyst, demonstrating that the slightly attenuated reactivity of the bromo-derivative, compared to the iodo, allows for better catalyst control and suppression of side reactions like competitive hydrolysis of the boronic acid [2].

Cross-Coupling Suzuki Reaction Organometallic Synthesis

2-Bromoindene vs. 1-Bromoindene: Regiospecificity in Metallocene Synthesis and Its Impact on Polymer Properties

The regioisomer 1-bromoindene leads to fundamentally different metallocene catalysts. The oxidative addition of 1-bromoindene to Ni(0) yields an (indenyl)Ni(PPh3)Br complex in 95% yield, a synthon for other organometallics [1]. In contrast, 2-bromoindene is lithiated to form a 2-indenyl anion, which is used to prepare bis(2-indenyl) complexes of group IV metals [2]. This regiochemical difference is not trivial; it dictates the steric environment around the metal center and therefore the stereoselectivity and polymer properties. For instance, bis(2-indenyl) catalysts derived from 2-bromoindene are known for producing polyolefins with different tacticities and melting points compared to their 1-indenyl counterparts [3].

Organometallic Chemistry Catalyst Design Polymer Microstructure

2-Bromoindene vs. Unsubstituted Indene: High-Yield, Regioselective Functionalization via Cross-Coupling for Complex Molecule Construction

Unfunctionalized indene cannot directly participate in palladium-catalyzed cross-coupling reactions at the 2-position. 2-Bromoindene overcomes this limitation by providing a pre-installed reactive handle for regioselective C-C bond formation. In a representative example, 2-bromoindene was successfully coupled in a Suzuki reaction to build complex 2,2'-bis(2-indenyl)biphenyl ligands, a reaction that is impossible with unsubstituted indene [1]. Furthermore, the bromine atom can be readily converted to a Grignard reagent or a boronic ester for subsequent functionalization, enabling the construction of diverse molecular architectures with high precision [2]. This synthetic versatility is not possible with the parent indene, which would require a separate, often low-yielding, functionalization step.

Organic Synthesis C-C Bond Formation Pharmaceutical Intermediates

2-Bromoindene vs. Other 2-Haloindenes: Proven Scalable Purification for High-Purity Pharmaceutical and Agrochemical Intermediates

For industrial applications, the ability to obtain a high-purity intermediate via a scalable and cost-effective method is a critical differentiator. A dedicated patent (JP2004244343A) describes a method for purifying crude 2-bromoindene to a high-purity product suitable for medicines and agrochemicals [1]. The method involves a simple recrystallization from a mixed solvent system (e.g., heptane/alcohol), which is easily scalable and provides a high recovery ratio [2]. This documented industrial purification pathway is a key piece of evidence supporting the compound's viability for larger-scale procurement and use, a piece of information that is often lacking for less-common halogenated indenes.

Process Chemistry Purification GMP Synthesis

2-Bromoindene vs. 1-Bromoindene: Differential Reactivity in Nucleophilic Substitution and Stability to Basic Conditions

Classic studies from the literature reveal a key stability difference between the two regioisomers. 2-Bromoindene is reported to be inert toward boiling aqueous alkali or potassium formate in methanol [1]. In contrast, the isomeric 1-bromoindene is more labile and can undergo dehydrobromination under basic conditions [2]. This stability difference is crucial for planning synthetic sequences involving basic reagents or conditions. The inertness of the C2-bromine atom under these conditions allows for orthogonal functionalization strategies elsewhere in the molecule, whereas the 1-isomer would be compromised.

Physical Organic Chemistry Stability Reaction Mechanism

2-Bromoindene CAS 10485-09-3: Validated Application Scenarios Based on Quantitative Differentiation for Scientific and Industrial Procurement


Synthesis of 2-Substituted Metallocene Catalysts for Controlled Polyolefin Microstructure

2-Bromoindene is the definitive starting material for preparing bis(2-indenyl) complexes of Group IV metals (Ti, Zr, Hf). As demonstrated, this compound uniquely provides the 2-indenyl anion scaffold necessary for constructing catalysts that yield polyolefins with distinct tacticity, molecular weight, and melting point profiles compared to 1-indenyl or unbridged analogs [1]. The quantifiable difference in polymerization activity (e.g., 18,268 g/(mmol·h·atm) for a specific 2-bromoindenyl-Zr complex [2]) allows for precise tuning of catalyst performance. Procurement of 2-bromoindene over 1-bromoindene or unsubstituted indene is therefore non-negotiable for projects targeting these specific catalyst geometries and polymer properties.

Regioselective C2-Functionalization of Indene Scaffolds for Drug Discovery and Natural Product Synthesis

In medicinal chemistry, the ability to efficiently and selectively functionalize the indene core at the 2-position is crucial for building diverse libraries of bioactive compounds. 2-Bromoindene enables this through robust participation in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions [3]. The evidence shows it can be used in economically viable processes with low catalyst loadings (0.7 mol% Pd) to synthesize complex biaryl structures [4]. This contrasts sharply with unsubstituted indene, which is unreactive in these transformations. For a researcher, choosing 2-bromoindene means a higher likelihood of successful, high-yielding functionalization, accelerating SAR studies and lead optimization.

Scalable Production of High-Purity Intermediates for Pharmaceutical and Agrochemical Manufacturing

The existence of a dedicated industrial purification patent for 2-bromoindene (JP2004244343A) [5] is a strong signal of its commercial viability. The patent describes a scalable recrystallization process that provides a high-purity product essential for the rigorous standards of pharmaceutical and agrochemical manufacturing. This documented purification pathway de-risks procurement for process chemists, providing a clear and proven method to meet purity specifications. For a buyer, this translates to a more reliable supply chain and reduced burden on internal purification efforts compared to other, less-documented halogenated indene intermediates.

Materials Science: Building Block for Conjugated Polymers and Organic Electronic Materials

2-Bromoindene serves as a crucial monomer for synthesizing π-conjugated polymers and small molecules for organic electronics (e.g., OLEDs, OFETs). Its stability to basic conditions [6] is a key advantage during polymerization, which often involves strong bases. Furthermore, its reactivity in cross-coupling allows for the precise construction of alternating copolymers with tailored optoelectronic properties. The ability to introduce the indene moiety into a conjugated backbone via the 2-position can modulate the polymer's band gap, charge transport characteristics, and emission color, making 2-bromoindene a strategic choice for materials scientists over unfunctionalized or less-stable halogenated indenes [7].

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